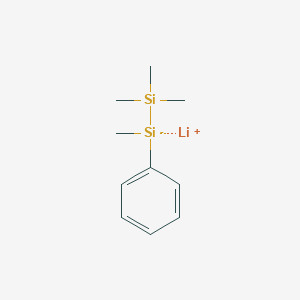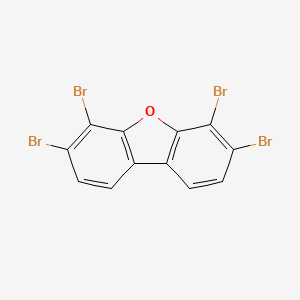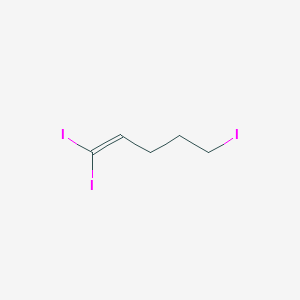
1,1,5-Triiodopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5-Triiodopent-1-ene: is an organic compound characterized by the presence of three iodine atoms attached to a five-carbon chain with a double bond at the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,5-Triiodopent-1-ene can be synthesized through a multi-step process involving the halogenation of pent-1-ene. The typical synthetic route includes:
Halogenation: Pent-1-ene is treated with iodine in the presence of a catalyst to introduce iodine atoms at specific positions on the carbon chain.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactors: Use of specialized reactors to control temperature and pressure during the halogenation process.
Catalysts: Employment of catalysts to enhance the reaction rate and selectivity.
Purification Systems: Implementation of advanced purification systems to separate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,5-Triiodopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products by removing iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while reduction reactions can produce hydrocarbons with fewer iodine atoms.
Aplicaciones Científicas De Investigación
1,1,5-Triiodopent-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,5-Triiodopent-1-ene involves its interaction with various molecular targets and pathways. The iodine atoms in the compound can participate in:
Electrophilic Reactions: Acting as electrophiles, the iodine atoms can react with nucleophiles in biological systems.
Radical Reactions: The compound can generate radicals under certain conditions, leading to various chemical transformations.
Binding to Proteins: The iodine atoms can bind to specific amino acid residues in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
1,1,3-Triiodopropane: Similar structure with three iodine atoms on a three-carbon chain.
1,1,4-Triiodobutane: Similar structure with three iodine atoms on a four-carbon chain.
1,1,6-Triiodohexane: Similar structure with three iodine atoms on a six-carbon chain.
Uniqueness: 1,1,5-Triiodopent-1-ene is unique due to its specific carbon chain length and the position of the iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Propiedades
Número CAS |
823180-16-1 |
|---|---|
Fórmula molecular |
C5H7I3 |
Peso molecular |
447.82 g/mol |
Nombre IUPAC |
1,1,5-triiodopent-1-ene |
InChI |
InChI=1S/C5H7I3/c6-4-2-1-3-5(7)8/h3H,1-2,4H2 |
Clave InChI |
RNGAWUSKQUHAEI-UHFFFAOYSA-N |
SMILES canónico |
C(CC=C(I)I)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)

![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

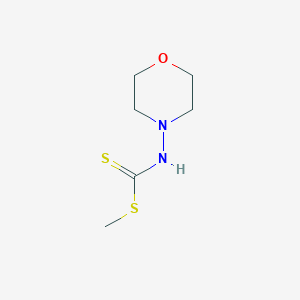
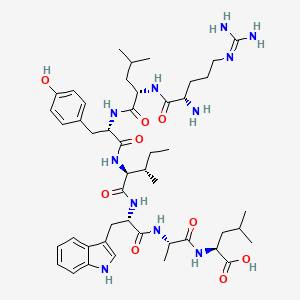
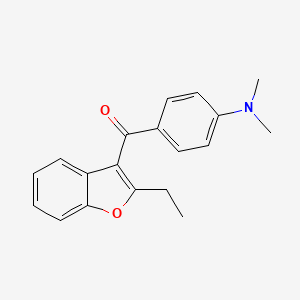
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
